(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxamide;hydrochloride: is a chemical compound with the molecular formula C7H15ClN2O3 and a molecular weight of 210.66 g/mol . This compound is a derivative of pyrrolidine, featuring methoxy groups at the 3 and 4 positions and a carboxamide group at the 2 position, with a hydrochloride counterion.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine as the starting material.
Methoxylation: The pyrrolidine ring is subjected to methoxylation to introduce methoxy groups at the 3 and 4 positions. This can be achieved using reagents like methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group at the 2 position is introduced through a reaction with ammonium chloride and a suitable coupling agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually by treating the carboxamide with hydrochloric acid .
Industrial Production Methods:
Batch Processing: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxamide;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions can occur at the methoxy or carboxamide groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or potassium permanganate in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride .
Substitution: Reagents like halogenating agents (e.g., bromine ) or nucleophiles (e.g., alkyl halides ).
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxamide;hydrochloride: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in various diseases, such as neurological disorders and inflammation.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to inflammation or neurotransmission.
Comparison with Similar Compounds
(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxamide;hydrochloride: is compared with other similar compounds:
Similar Compounds: Other pyrrolidine derivatives, such as pyrrolidone and piperidine derivatives.
Uniqueness: The presence of methoxy groups at specific positions and the carboxamide group distinguishes it from other pyrrolidine derivatives, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
(2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-11-4-3-9-5(7(8)10)6(4)12-2;/h4-6,9H,3H2,1-2H3,(H2,8,10);1H/t4-,5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCMDRPBZSJNHQ-RWOHWRPJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC(C1OC)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN[C@H]([C@@H]1OC)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.